(S)-2-(piperidin-3-yl)propan-2-ol (S)-2-(piperidin-3-yl)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17848276
InChI: InChI=1S/C8H17NO/c1-8(2,10)7-4-3-5-9-6-7/h7,9-10H,3-6H2,1-2H3/t7-/m0/s1
SMILES:
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol

(S)-2-(piperidin-3-yl)propan-2-ol

CAS No.:

Cat. No.: VC17848276

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(piperidin-3-yl)propan-2-ol -

Specification

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
IUPAC Name 2-[(3S)-piperidin-3-yl]propan-2-ol
Standard InChI InChI=1S/C8H17NO/c1-8(2,10)7-4-3-5-9-6-7/h7,9-10H,3-6H2,1-2H3/t7-/m0/s1
Standard InChI Key GWVNRACDDXBNBZ-ZETCQYMHSA-N
Isomeric SMILES CC(C)([C@H]1CCCNC1)O
Canonical SMILES CC(C)(C1CCCNC1)O

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound features a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted at the 3-position by a propan-2-ol group. The tertiary alcohol moiety is bonded to a central carbon atom flanked by two methyl groups and the piperidin-3-yl substituent. This configuration introduces significant steric hindrance, which influences reactivity and intermolecular interactions .

The (S)-enantiomer is defined by the spatial arrangement around the chiral center at the alcohol-bearing carbon. Stereochemical purity is critical for applications in asymmetric synthesis and drug development, as enantiomers often exhibit divergent biological activities .

Spectroscopic Characterization

While experimental spectral data for (S)-2-(piperidin-3-yl)propan-2-ol are scarce, analogous piperidine derivatives provide insights into expected characterization methods:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR would resolve signals for the piperidine protons (δ 1.4–2.8 ppm), methyl groups (δ 1.2–1.4 ppm), and hydroxyl proton (δ 1.0–2.0 ppm, broad). 13C^{13}\text{C}-NMR would confirm quaternary carbons, including the alcohol-bearing carbon (δ 70–75 ppm) .

  • Infrared Spectroscopy (IR): A broad peak near 3300 cm1^{-1} corresponds to the O-H stretch, while C-N stretches appear at 1200–1250 cm1^{-1} .

Synthesis and Manufacturing

Synthetic Routes

  • Grignard Reaction: Reacting 3-piperidinyl ketone with methylmagnesium bromide in anhydrous ether could yield the tertiary alcohol. Enantioselectivity may require chiral catalysts or resolving agents .

  • Reductive Amination: Coupling a piperidin-3-yl aldehyde with acetone followed by hydrogenation could produce the target compound. This method might favor racemic mixtures, necessitating subsequent chiral separation .

Industrial-Scale Production Challenges

Scalable synthesis faces hurdles such as:

  • Stereochemical Control: Achieving high enantiomeric excess (ee) without costly chiral auxiliaries.

  • Purification: Separating the product from by-products like diastereomers or elimination derivatives.

  • Yield Optimization: Maximizing atom economy in multi-step reactions.

Physicochemical Properties

Solubility and Stability

Predicted properties based on structural analogs include:

  • Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) and low solubility in water due to the hydrophobic piperidine ring.

  • Stability: Susceptibility to oxidation at the alcohol group under acidic or high-temperature conditions.

Table 1: Predicted Physicochemical Properties

PropertyValue/Range
Melting Point80–100°C (estimated)
Boiling Point250–270°C (estimated)
logP (Partition Coefficient)1.2–1.8
pKa (Hydroxyl Group)12.5–13.5

Applications in Medicinal Chemistry

Bioactive Molecule Development

Piperidine derivatives are prevalent in pharmaceuticals, serving as:

  • Neurological Agents: Piperidine rings are common in drugs targeting neurotransmitter receptors (e.g., donepezil for Alzheimer’s) .

  • Antimicrobials: Structural analogs exhibit activity against bacterial and fungal pathogens via membrane disruption .

Future Research Directions

Priority Areas

  • Stereoselective Synthesis: Developing catalytic asymmetric methods to produce high-ee (S)-enantiomers.

  • Biological Screening: Evaluating antimicrobial, anticancer, and neuroprotective activities in vitro.

  • Structure-Activity Relationships (SAR): Modifying the piperidine ring or alcohol group to enhance potency.

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